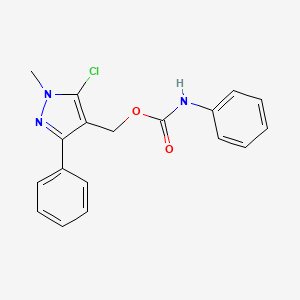

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl N-phenylcarbamate

Descripción

The compound “(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl N-phenylcarbamate” is a pyrazole-based carbamate derivative characterized by a 5-chloro-1-methyl-3-phenylpyrazole core linked to a phenylcarbamate group. Pyrazole derivatives are widely studied for their biological and agrochemical applications due to their structural versatility and stability . The carbamate group (–O–CO–N–) confers resistance to hydrolysis compared to esters, making it a stable pharmacophore in drug design .

Propiedades

IUPAC Name |

(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methyl N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2/c1-22-17(19)15(16(21-22)13-8-4-2-5-9-13)12-24-18(23)20-14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCLJHRJMBOLLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)NC3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl N-phenylcarbamate is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing its pharmacological effects, synthesis methods, and relevant studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring substituted with a chloro and methyl group, alongside a phenylcarbamate moiety. Its molecular weight is approximately 315.76 g/mol.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring: The initial step often includes the cyclocondensation of phenyl hydrazine with ethyl acetoacetate to form the corresponding pyrazolone derivative.

- Chloroformylation: The resultant pyrazolone undergoes chloroformylation through Vilsmeier-Haack reaction conditions to introduce the chloro substituent.

- Carbamate Formation: Finally, the carbamate group is introduced by reacting the intermediate with phenyl isocyanate.

Antifungal Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant antifungal properties. A study reported that compounds with similar structures demonstrated activity against Fusarium oxysporum, with effective concentrations (EC50) ranging from 6 to 9 µg/mL, indicating promising antifungal potential .

Analgesic and Anti-inflammatory Effects

Compounds related to this compound have been evaluated for analgesic and anti-inflammatory activities. Studies using carrageenan-induced paw edema models demonstrated that these compounds can significantly reduce inflammation and pain responses .

Case Studies

Several case studies have highlighted the biological activities of pyrazole derivatives:

- Antifungal Efficacy: In a study examining various pyrazole derivatives against Fusarium species, it was found that certain compounds exhibited over 80% inhibition at low concentrations .

- Anticancer Activity: A series of experiments showed that pyrazole derivatives could inhibit tumor growth in animal models, suggesting their potential as anticancer agents .

Data Summary

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares structural similarities with several pyrazole derivatives, but key differences in substituents and functional groups dictate distinct physicochemical and biological properties:

Estimated based on .

*Melting point data unavailable in provided evidence.

Substituent Effects on Physicochemical Properties

- Halogenation:

Dichlorophenyl derivatives (e.g., 3b) exhibit higher melting points (171–172°C vs. 133–135°C for 3a) due to increased van der Waals interactions and molecular symmetry . The target compound’s single chlorine may result in intermediate thermal stability. - The target compound’s phenylcarbamate group introduces both electron-withdrawing (–O–CO–) and electron-donating (–NH–) effects .

Q & A

Q. What are common synthetic routes for synthesizing (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl N-phenylcarbamate?

The compound is typically synthesized via alkylation or condensation reactions. For example, a similar pyrazole derivative, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was prepared using a multi-step protocol involving Claisen-Schmidt condensation and Vilsmeier-Haack formylation . Another method involves reacting pyrazole-thiol derivatives with alkyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF, as demonstrated in the synthesis of 5-substituted pyrazole carbothioamides . Optimization of reaction time, temperature, and stoichiometry is critical to minimize byproducts.

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, as it provides precise bond lengths, angles, and torsion angles . For instance, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was resolved using SHELX, revealing planar pyrazole rings and intermolecular hydrogen bonding . Complementary techniques like NMR (¹H/¹³C), FT-IR, and mass spectrometry are used to validate purity and functional groups.

Q. What biological activities are reported for structurally related pyrazole carbamates?

Pyrazole carbamates and carbothioamides exhibit diverse bioactivities. For example, derivatives with 4-nitrophenyl and methylisoxazole substituents showed promising antifungal and antibacterial properties in molecular docking studies targeting fungal cytochrome P450 enzymes . Another study reported pyrazole-carboxamide derivatives as potential kinase inhibitors, with IC₅₀ values in the micromolar range . Activity trends often correlate with substituent electronegativity and steric effects.

Q. What analytical techniques are used to characterize purity and identity?

High-performance liquid chromatography (HPLC) is employed to assess purity, while ¹H/¹³C NMR spectra confirm proton and carbon environments. Mass spectrometry (ESI-TOF or EI-MS) verifies molecular weight. Melting point analysis (e.g., 247°C for 5-amino-N-phenylpyrazole-carboxamide derivatives) provides additional validation . FT-IR identifies functional groups like carbonyl (C=O) and carbamate (N–C=O) stretches.

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Molecular docking (e.g., AutoDock Vina or Schrödinger Suite) evaluates binding affinities to target proteins. For example, pyrazole derivatives were docked into the active site of fungal CYP51, revealing hydrogen bonds with Thr260 and hydrophobic interactions with heme cofactors . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize geometries and predict electrostatic potential maps to guide functionalization strategies.

Q. What strategies address low yields during the alkylation step in synthesis?

Low yields in alkylation may arise from steric hindrance or poor leaving-group activation. Evidence from pyrazole-thiol alkylation suggests using excess alkyl halide (1.1–1.2 eq.), prolonged reaction times (24–48 h), and DMF as a solvent to enhance nucleophilicity . Microwave-assisted synthesis or phase-transfer catalysts (e.g., TBAB) can also improve efficiency. Monitoring via TLC or LC-MS helps identify incomplete reactions.

Q. How do hydrogen-bonding patterns influence the compound’s crystallographic behavior?

Graph set analysis (as per Etter’s rules) categorizes hydrogen-bonding motifs (e.g., chains, rings) in crystal lattices. In 5-chloro-3-methyl-1-phenylpyrazole derivatives, C–H···O and N–H···O interactions form R₂²(8) rings, stabilizing the lattice . SHELXL refinement parameters (R factor < 0.05) ensure accurate modeling of these interactions . Temperature-dependent crystallography (e.g., at 113 K) can resolve dynamic disorder .

Q. How are discrepancies in biological activity data across studies resolved?

Contradictions often stem from structural variations (e.g., substituent position, halogen type). For example, 4-chlorophenyl vs. 4-fluorophenyl substituents alter electron-withdrawing effects, impacting target binding . Meta-analyses using standardized assays (e.g., MIC for antimicrobial activity) and control compounds (e.g., fluconazole for antifungal studies) help normalize data. QSAR models correlate substituent descriptors (Hammett σ, logP) with activity trends .

Q. What methodologies optimize regioselectivity in pyrazole functionalization?

Regioselective substitution is achieved via directing groups or protecting strategies. For instance, formylation at the pyrazole C4 position is directed by the electron-donating methyl group at C3, as seen in Vilsmeier-Haack reactions . Transition metal catalysis (e.g., Pd-mediated cross-coupling) enables selective C–H activation at less hindered positions. Computational modeling (DFT) predicts reactive sites based on frontier molecular orbitals.

Q. How is experimental phasing applied to resolve challenging crystal structures?

For poorly diffracting crystals, single-wavelength anomalous dispersion (SAD) using SHELXC/D/E pipelines can phase data. High-resolution synchrotron radiation (λ = 0.7–1.0 Å) improves signal-to-noise ratios. Twinned crystals require HKLF5 refinement in SHELXL, with BASF parameters adjusting scale factors between twin domains . For macromolecular complexes, SHELXPRO interfaces with REFMAC5 for reciprocal-space refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.